molecular formula C16H16N4O2 B6592611 ZL0420 CAS No. 2230496-80-5

ZL0420

Cat. No.: B6592611
CAS No.: 2230496-80-5
M. Wt: 296.32 g/mol
InChI Key: ANMQADUROYWADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

ZL0420 plays a crucial role in biochemical reactions by inhibiting BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 is involved in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound binds to the acetyl-lysine binding pocket of BRD4, forming key interactions, including hydrogen bonds with Asn140 and Tyr97 . This interaction disrupts the ability of BRD4 to regulate gene expression, leading to changes in the expression of various genes involved in inflammation and cancer .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In human small airway epithelial cells (hSAECs), this compound inhibits the expression of innate immune genes such as ISG54, ISG56, IL-8, and Groβ . This inhibition is crucial in reducing inflammation and preventing excessive immune responses. Additionally, this compound has been demonstrated to reduce airway inflammation in a mouse model, highlighting its potential therapeutic benefits .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the acetyl-lysine binding pocket of BRD4. This binding inhibits the interaction between BRD4 and acetylated histones, preventing the recruitment of transcriptional machinery to target genes. As a result, this compound effectively downregulates the expression of genes involved in inflammation and cancer . Furthermore, molecular docking studies have revealed the classical binding modes of this compound with BRD4, identifying critical interactions that contribute to its high potency and selectivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound maintains its inhibitory effects on BRD4 over extended periods, indicating its potential for long-term therapeutic use . Additionally, in vivo studies have demonstrated that this compound effectively reduces airway inflammation in mice over time, with low toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including mild hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with BRD4. The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that are excreted through the urine . Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further influencing its therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in the nucleus, where it exerts its inhibitory effects on BRD4 . This localization is crucial for its ability to modulate gene expression and reduce inflammation .

Subcellular Localization

This compound is primarily localized in the nucleus, where it interacts with BRD4 and other nuclear proteins . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell . This localization is essential for its activity and function, as it allows this compound to effectively inhibit BRD4 and modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZL0420 involves the formation of key interactions within the acetyl-lysine binding pocket of BRD4. The compound is well-docked into this pocket, forming critical hydrogen bonds with asparagine 140 directly and tyrosine 97 indirectly via a water molecule . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for this compound are not widely available in the public domain. it is known that the compound is produced with high purity (≥98.0%) and is available in various quantities for research purposes .

Chemical Reactions Analysis

Properties

IUPAC Name

6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMQADUROYWADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)N)N=NC2=CC3=C(C=C2)NC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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